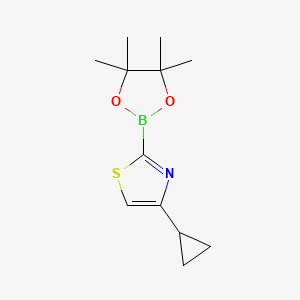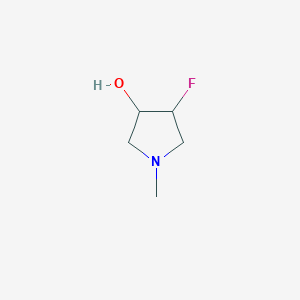
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2-chloro-4-fluorobenzylamine with ethyl 3-amino-4,4,4-trifluoro-2-butenoate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, which is a key step in its synthesis.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for the development of new antimicrobial drugs
Medicine: Research has indicated its potential use in the treatment of neurological disorders such as epilepsy, due to its neuroprotective properties
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In neurological applications, it modulates neurotransmitter levels and reduces oxidative stress, providing neuroprotection .
Comparison with Similar Compounds
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives such as:
4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has similar neuroprotective properties and is used in the treatment of epilepsy.
Trifluoromethylpyridine derivatives: These compounds are used in agrochemicals and pharmaceuticals due to their unique physicochemical properties.
Fluoropyridines: These compounds are known for their biological activities and are used in various applications, including cancer therapy and imaging agents.
This compound stands out due to its specific combination of chloro and fluoro substituents, which enhance its biological activity and stability.
Properties
Molecular Formula |
C12H10ClFN2O3 |
|---|---|
Molecular Weight |
284.67 g/mol |
IUPAC Name |
ethyl 3-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O3/c1-2-18-12(17)11-15-10(16-19-11)5-7-3-4-8(14)6-9(7)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
BLLALCJLLNMROO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)

![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)


![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)


